Dual CK1δ/CHK1 Inhibition: A Unique Signature vs. D4476 and AZD7762
MRT00033659 inhibits both CK1δ (IC50 = 0.9 µM) and CHK1 (IC50 = 0.23 µM), defining a dual-target profile absent in common comparators. The canonical CK1 inhibitor D4476 is highly potent against CK1δ (IC50 = 0.3 µM) but shows no reported CHK1 inhibition, while the CHK1 inhibitor AZD7762 is extremely potent against CHK1 (IC50 = 5 nM) but lacks CK1 activity [1][2]. This co-inhibition is functionally required for the p53/E2F-1 phenotype described in Huart et al. (2013) [3].
| Evidence Dimension | In vitro kinase inhibition potency |
|---|---|
| Target Compound Data | CK1δ IC50 = 0.9 µM; CHK1 IC50 = 0.23 µM |
| Comparator Or Baseline | D4476 (CK1δ IC50 = 0.3 µM; CHK1 not inhibited); AZD7762 (CHK1 IC50 = 5 nM; CK1δ not inhibited) |
| Quantified Difference | MRT00033659 exhibits balanced dual inhibition (CK1δ/CHK1 potency ratio = 3.9), whereas comparators show >100-fold selectivity for one target. |
| Conditions | Cell-free kinase assays; reported values are vendor-validated or from peer-reviewed literature. |
Why This Matters
Procurement of MRT00033659 ensures a single compound provides the CK1/CHK1 co-inhibition necessary to induce p53 stabilization, avoiding the complexity of dual-compound cocktails.
- [1] MRT00033659 Product Data Sheet. MedChemExpress, Cat. No. HY-117857. View Source
- [2] D4476 and AZD7762 Product Data Sheets. MedChemExpress and Selleck Chemicals. View Source
- [3] Huart, A. S., et al. (2013). A Casein kinase 1/Checkpoint kinase 1 pyrazolo-pyridine protein kinase inhibitor as novel activator of the p53 pathway. Bioorganic & Medicinal Chemistry Letters, 23(19), 5578-5583. View Source
